2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

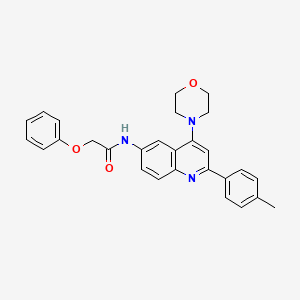

2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has revealed that sulfonamide derivatives, including those with structural similarities to 2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, demonstrate potent anticancer activities. These compounds have been synthesized and evaluated in vitro against various cancer cell lines, showing significant cytotoxic effects and the ability to induce apoptosis through the activation of pro-apoptotic genes and signaling pathways, such as caspase 3, caspase 8, and caspase 9, and the phosphorylation of p38 and ERK1/2 (Cumaoğlu et al., 2015; Al-Said et al., 2010).

Fluorescence Applications

Sulfonamide derivatives are also instrumental in developing zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+. The study and understanding of the fluorescence characteristics of such compounds and their complexes with Zn2+ have profound implications in biochemical and medical research (Kimber et al., 2001).

Synthesis and Molecular Structure Studies

Research into the synthesis and molecular structure of sulfonamide derivatives reveals their potential in treating various diseases. Compounds with the quinolinyl moiety have shown significant anticancer activity across multiple human tumor cell lines. Detailed studies on their molecular structure and the relationships between their structure and biological activity can lead to the development of more effective anticancer agents (Żołnowska et al., 2018).

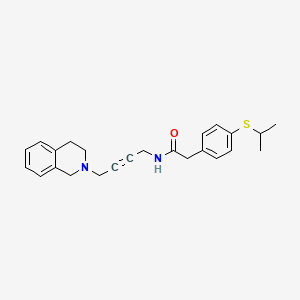

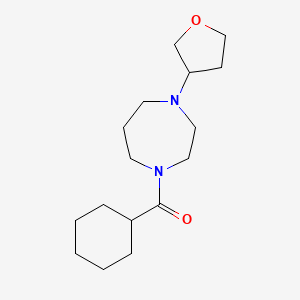

Heterocyclic Synthesis

The ability of sulfonamide compounds to undergo intramolecular substitutions has been utilized in the synthesis of heterocyclic compounds such as isoquinolines and quinolines. These processes are crucial for developing pharmaceuticals and other organic compounds with various applications in chemical research and industry (Ichikawa et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide derivatives .

Mode of Action

Based on its structural similarity to other sulfonamide derivatives, it is plausible that it may inhibit the activity of certain enzymes or proteins, thereby modulating their function .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could potentially disrupt various metabolic processes .

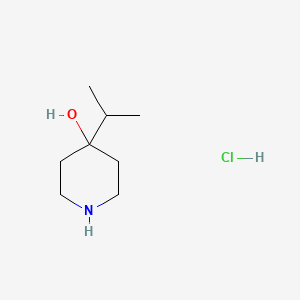

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors including its molecular size, lipophilicity, and the presence of specific transporters in the body .

Result of Action

Based on its potential mode of action, it could lead to the inhibition of certain enzymes or proteins, potentially disrupting their normal function and leading to various downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action by affecting its absorption, distribution, metabolism, or excretion .

Propiedades

IUPAC Name |

2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c1-25(21,22)20-8-2-3-11-4-6-13(10-15(11)20)19-26(23,24)16-7-5-12(17)9-14(16)18/h4-7,9-10,19H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWHIIXTAYCARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)

![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)

![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)